molecular formula C10H12FNO2 B13516068 3-(4-Amino-3-fluoro-phenyl)-propionic acid methyl ester

3-(4-Amino-3-fluoro-phenyl)-propionic acid methyl ester

Cat. No.: B13516068
M. Wt: 197.21 g/mol
InChI Key: IIRQYRIPPFBSEO-UHFFFAOYSA-N
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Description

3-(4-Amino-3-fluoro-phenyl)-propionic acid methyl ester is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of an amino group and a fluorine atom on the phenyl ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-fluoro-phenyl)-propionic acid methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-fluoro-phenyl)-propionic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Amino-3-fluoro-phenyl)-propionic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-fluoro-phenyl)-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom on the phenyl ring play a crucial role in its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Amino-3-fluoro-phenyl)-propionic acid methyl ester is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which imparts distinct chemical properties. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 3-(4-amino-3-fluorophenyl)propanoate

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6H,3,5,12H2,1H3

InChI Key

IIRQYRIPPFBSEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1)N)F

Origin of Product

United States

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